

GSPT1 Degradar-2: Time Course of GSPT1 Degradation - Application Notes and Protocols

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Compound of Interest

Compound Name: GSPT1 degrader-2

Cat. No.: B12375788

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Introduction

GSPT1 (G1 to S phase transition 1) is a key protein involved in the regulation of the cell cycle and mRNA translation termination.[1] Its role in various cancers has made it an attractive target for therapeutic intervention.[1] GSPT1 degraders, a class of small molecules, function as "molecular glues" to induce the targeted degradation of the GSPT1 protein.[2][3] These degraders operate by forming a ternary complex with GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), which leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][4] This targeted protein degradation (TPD) approach offers a promising strategy for cancer therapy by eliminating the target protein rather than just inhibiting its function.[5] The degradation of GSPT1 has been shown to impair translation termination and activate the integrated stress response (ISR) pathway, ultimately leading to p53-independent cell death in cancer cells.[5][6]

This document provides detailed application notes and protocols for studying the time course of GSPT1 degradation following treatment with a GSPT1 degrader. It includes quantitative data on degradation kinetics, detailed experimental procedures for Western blotting and quantitative proteomics, and diagrams illustrating the mechanism of action and experimental workflows.

Data Presentation

GSPT1 Degradation Time Course Data

The following tables summarize the quantitative data on GSPT1 degradation upon treatment with specific GSPT1 degraders in cancer cell lines.

Table 1: GSPT1 Degradation in MV4-11 Cells Treated with SJ6986

Time Point	Concentration	% GSPT1 Degradation	DC50 (nM)	Reference
4 hours	100 nM	~90%	9.7	[7]
24 hours	100 nM	>90%	2.1	[7][8]

DC50: Half-maximal degradation concentration.

Table 2: Qualitative GSPT1 Degradation in MOLM13 Cells Treated with CC-885

Time Point	GSPT1 Protein Level
0 hours	High
2 hours	Reduced
4 hours	Significantly Reduced
8 hours	Significantly Reduced
24 hours	Maintained Low Level

This data is based on qualitative Western blot analysis and indicates a rapid onset of GSPT1 degradation.

Experimental Protocols

Western Blotting for GSPT1 Degradation

This protocol outlines the steps to assess the time course of GSPT1 protein degradation in cell culture following treatment with a GSPT1 degrader.

Materials:

- GSPT1 degrader of interest (e.g., SJ6986, CC-90009)
- Cancer cell line (e.g., MV4-11, MOLM13)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (2x)
- SDS-PAGE gels
- Tris-Glycine-SDS running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against GSPT1
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Western blot imaging system

Procedure:

- Cell Culture and Treatment:

- Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
- Treat the cells with the GSPT1 degrader at various concentrations and for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis:
 - After treatment, wash the cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Sample Preparation:
 - Normalize the protein concentration of all samples.
 - Add an equal volume of 2x Laemmli sample buffer to each lysate.
 - Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
- SDS-PAGE and Protein Transfer:
 - Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
 - Run the gel until adequate separation of proteins is achieved.

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against GSPT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane again three times with TBST for 5-10 minutes each.
- Detection and Analysis:
 - Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
 - Capture the chemiluminescent signal using a Western blot imaging system.
 - Perform densitometry analysis to quantify the band intensities. Normalize the GSPT1 band intensity to the loading control (e.g., GAPDH or β -actin).
 - Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control for each time point.

Quantitative Proteomics using Tandem Mass Tags (TMT)

This protocol provides a general workflow for a more comprehensive and unbiased analysis of GSPT1 degradation and its impact on the proteome.

Materials:

- GSPT1 degrader and control-treated cell lysates (prepared as in the Western blot protocol)

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin
- Tandem Mass Tag (TMT) labeling reagents
- Hydroxylamine
- High-pH reversed-phase chromatography system
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

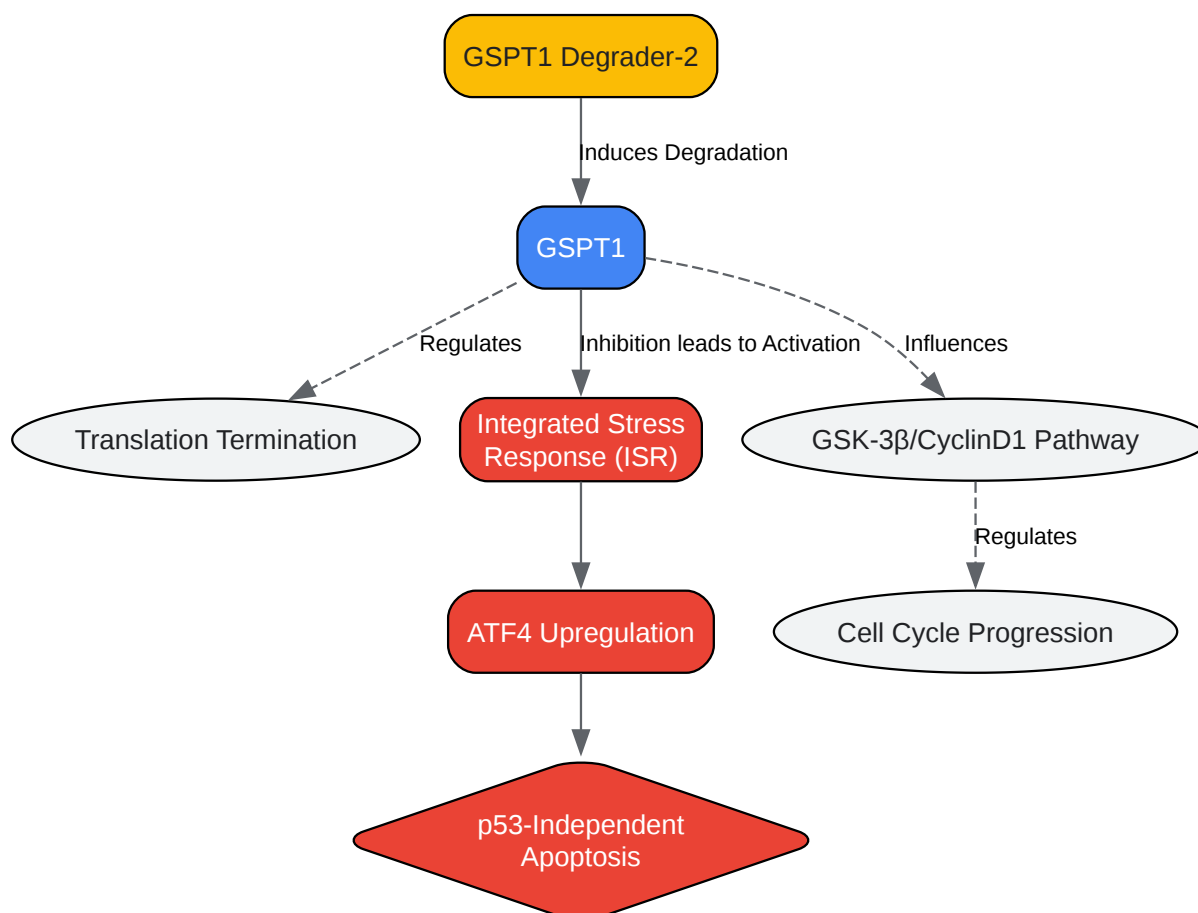
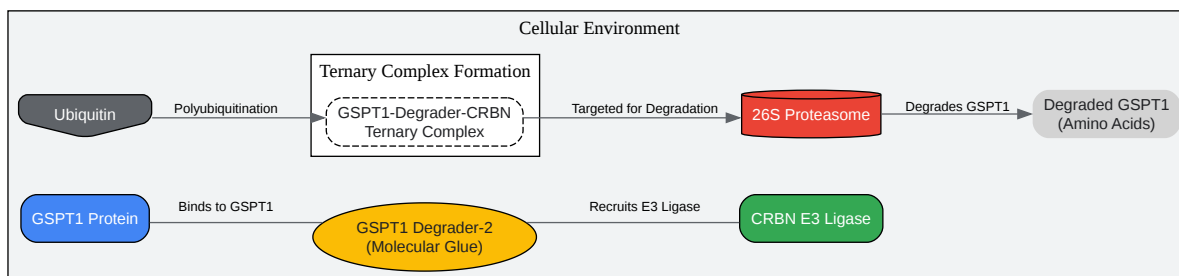
Procedure:

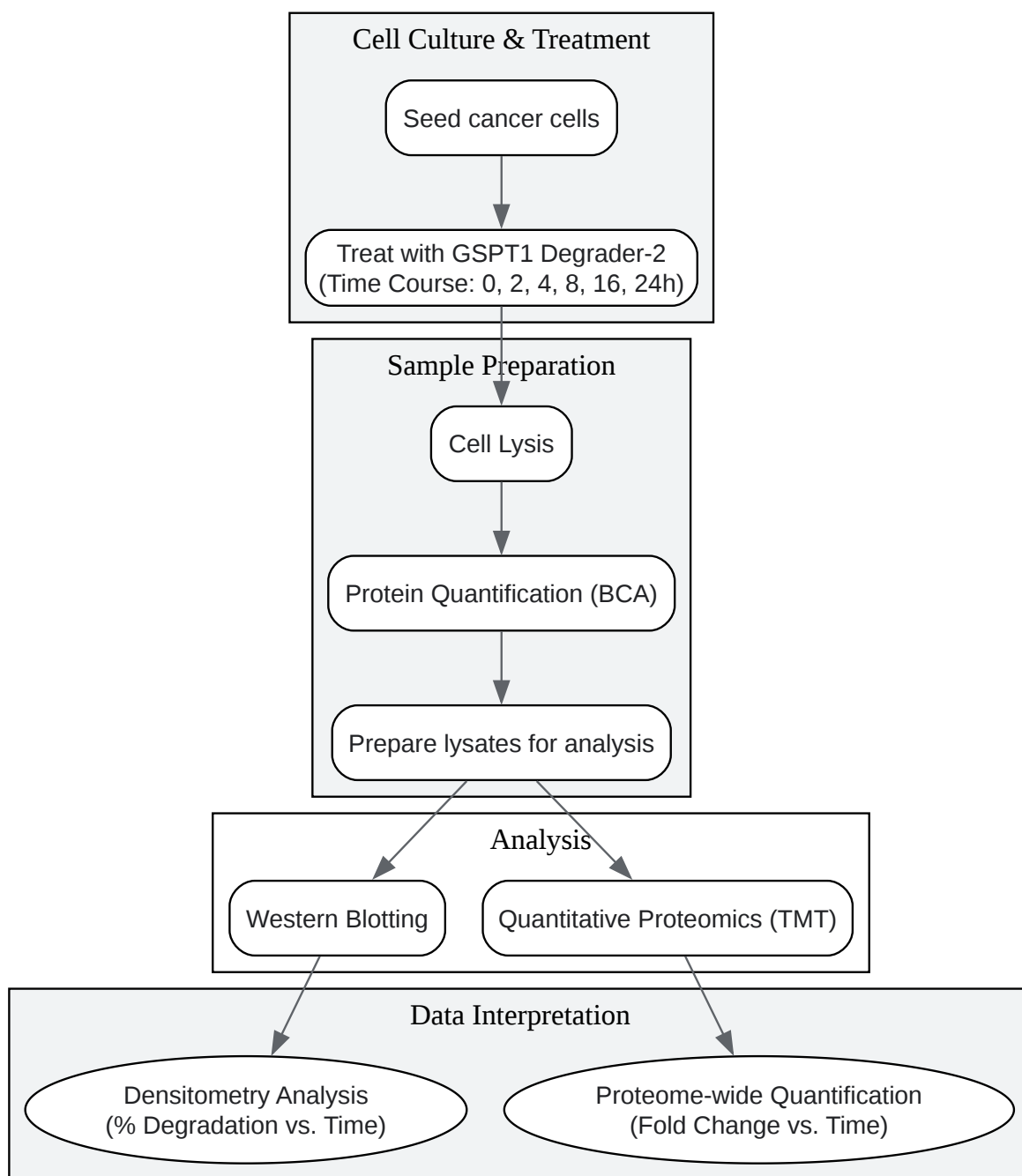
- Protein Digestion:
 - Take equal amounts of protein from each sample (e.g., 100 µg).
 - Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
 - Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
 - Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
- Tandem Mass Tag (TMT) Labeling:
 - Label the peptides from each sample with a different TMT isobaric tag according to the manufacturer's protocol.[9] This allows for the multiplexed analysis of multiple samples in a single LC-MS/MS run.[9]
 - Quench the labeling reaction with hydroxylamine.
- Sample Pooling and Fractionation:

- Combine the TMT-labeled peptide samples in equal amounts.
- Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
- LC-MS/MS Analysis:
 - Analyze each fraction by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for both peptide identification and relative quantification.
- Data Analysis:
 - Process the raw mass spectrometry data using appropriate software.
 - Identify and quantify the relative abundance of proteins across the different samples based on the TMT reporter ion intensities.
 - Specifically, determine the fold change in GSPT1 abundance at each time point relative to the control.
 - Perform bioinformatics analysis to identify other proteins and pathways that are significantly altered upon GSPT1 degradation.

Visualizations

GSPT1 Degradation Mechanism of Action





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